molecular formula C7H6BrNS B15091418 2-Bromo-4,5-dimethylthiophene-3-carbonitrile

2-Bromo-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B15091418
M. Wt: 216.10 g/mol
InChI Key: HHILCJDDEXBLQX-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and a nitrile group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the bromination of 4,5-dimethylthiophene-3-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, catalytic hydrogenation), solvents (ether, ethanol).

Major Products Formed

Scientific Research Applications

2-Bromo-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets. Additionally, the thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Amino-4,5-dimethylthiophene-3-carbonitrile: Similar structure but with an amino group instead of a bromine atom.

  • **4,5-Dimethylthioph

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C7H6BrNS/c1-4-5(2)10-7(8)6(4)3-9/h1-2H3

InChI Key

HHILCJDDEXBLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)Br)C

Origin of Product

United States

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